molecular formula C15H13N3S B2571032 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine CAS No. 866009-90-7

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

Cat. No.: B2571032
CAS No.: 866009-90-7
M. Wt: 267.35
InChI Key: JVMJDZBRFILKFZ-UHFFFAOYSA-N
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Description

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes a phenyl group, a pyridinylmethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine typically involves the reaction of a thiazole derivative with a phenyl group and a pyridinylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-(3-pyridinylmethyl)butanamide
  • 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
  • N-(3-pyridinylmethyl)-4-biphenylcarboxamide

Uniqueness

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is unique due to its combination of a phenyl group, a pyridinylmethyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the thiazole ring can enhance its binding affinity to certain biological targets, making it a more potent bioactive compound.

Properties

IUPAC Name

4-phenyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMJDZBRFILKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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